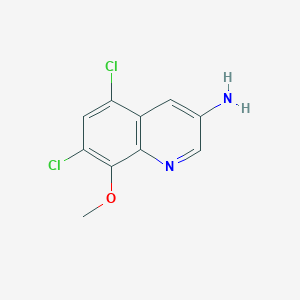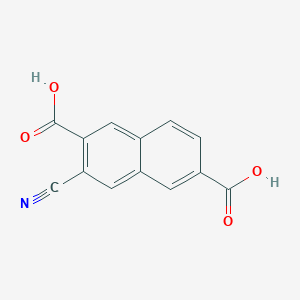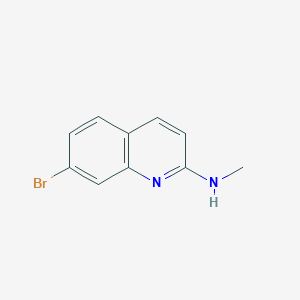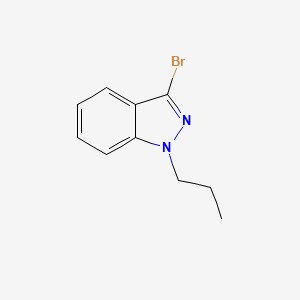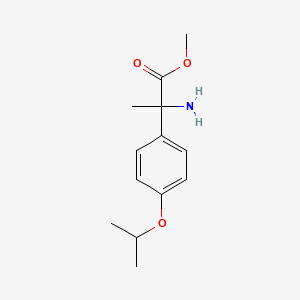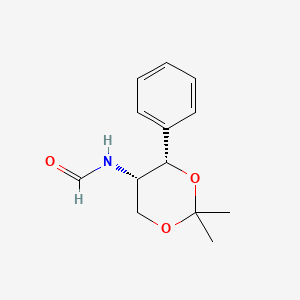
N-((4S,5S)-2,2-Dimethyl-4-phenyl-1,3-dioxan-5-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4S,5S)-2,2-Dimetil-4-fenil-1,3-dioxan-5-il)formamida es un compuesto quiral con una estructura de anillo de dioxano única. Este compuesto es de interés debido a sus posibles aplicaciones en varios campos, incluida la síntesis orgánica, la química medicinal y la ciencia de los materiales. La estereoquímica del compuesto, específicamente la configuración (4S,5S), juega un papel crucial en su reactividad e interacciones con otras moléculas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Un método común implica la reducción diastereoselectiva de un compuesto precursor utilizando L-Selectride a temperaturas que van desde -20 °C hasta temperatura ambiente . Este método proporciona altos rendimientos y buena diastereoselectividad.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción. La optimización de las condiciones de reacción, como la temperatura, la presión y las concentraciones de reactivos, es esencial para lograr alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
N-((4S,5S)-2,2-Dimetil-4-fenil-1,3-dioxan-5-il)formamida puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir diferentes formas reducidas del compuesto.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir nuevos grupos funcionales en la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio (NaBH₄) e hidruro de aluminio y litio (LiAlH₄).
Sustitución: Se utilizan reactivos como haluros de alquilo y nucleófilos en condiciones básicas o ácidas.
Productos principales formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N-((4S,5S)-2,2-Dimetil-4-fenil-1,3-dioxan-5-il)formamida tiene varias aplicaciones en la investigación científica:
Biología: El compuesto se puede utilizar en el estudio de las interacciones enzima-sustrato y como una sonda para investigar vías biológicas.
Industria: Se puede utilizar en la producción de polímeros y otros materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-((4S,5S)-2,2-Dimetil-4-fenil-1,3-dioxan-5-il)formamida implica su interacción con los objetivos moleculares a través de enlaces de hidrógeno, fuerzas de van der Waals y otras interacciones no covalentes. La estructura del anillo de dioxano y el grupo formamida juegan un papel clave en estas interacciones, influenciando la afinidad de unión y la especificidad del compuesto. Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
(4S,5S)-4-Fenil-1-aza-3,7-dioxabiciclo[3.3.0]octano: Comparte una estructura de anillo de dioxano similar, pero difiere en la presencia de un grupo aza.
(4S,5S)-5-Hidroxi-4-metil-3-heptanona: Contiene una estereoquímica similar, pero tiene diferentes grupos funcionales.
Singularidad
N-((4S,5S)-2,2-Dimetil-4-fenil-1,3-dioxan-5-il)formamida es único debido a su combinación específica del anillo de dioxano y el grupo formamida, que imparte propiedades químicas y físicas distintas. Esta singularidad lo hace valioso para aplicaciones especializadas en varios campos.
Propiedades
Número CAS |
1184290-13-8 |
|---|---|
Fórmula molecular |
C13H17NO3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
N-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]formamide |
InChI |
InChI=1S/C13H17NO3/c1-13(2)16-8-11(14-9-15)12(17-13)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,14,15)/t11-,12-/m0/s1 |
Clave InChI |
HOGCFPJAXJYGEJ-RYUDHWBXSA-N |
SMILES isomérico |
CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)NC=O)C |
SMILES canónico |
CC1(OCC(C(O1)C2=CC=CC=C2)NC=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-Dimethylbenzo[g]quinoline-5,10-dione](/img/structure/B11870341.png)

